Methyl 4-(4-aminophenethyl)benzoate
Description
Methyl 4-(4-aminophenethyl)benzoate is a benzoate ester derivative featuring a 4-aminophenethyl substituent at the para position of the benzoyl group. The 4-aminophenethyl group introduces both hydrophilic (amine) and hydrophobic (aromatic) characteristics, which may influence solubility, reactivity, and biological interactions. Such compounds are often intermediates in drug discovery, particularly in the development of kinase inhibitors or histone deacetylase (HDAC) modulators .
Properties
IUPAC Name |
methyl 4-[2-(4-aminophenyl)ethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,2-3,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYNQGMMCMCOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-aminophenethyl)benzoate can be synthesized through several routes. One common method involves the esterification of 4-(aminomethyl)benzoic acid under specific pH and temperature conditions . Another approach includes the catalytic hydrogenation of methyl 4-cyanobenzoate or the oxime obtained from methyl 4-formylbenzoate and hydroxylamine . These methods ensure the formation of the desired ester without the need for isolating intermediates.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing controlled pH and temperature conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or other catalysts.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted benzoates and aminophenethyl derivatives .
Scientific Research Applications
Methyl 4-(4-aminophenethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-aminophenethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in optical applications, the compound exhibits nonlinear optical properties due to its donor-π-acceptor (D−π−A) system . This interaction is facilitated by the compound’s ability to undergo electronic transitions, which are crucial for its optical limiting action under continuous wave laser excitation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Methyl 4-(4-aminophenethyl)benzoate with key analogs from the evidence:
Physicochemical Properties
- Solubility: this compound likely exhibits moderate water solubility due to the amine group, which can form hydrochloride salts (as seen in similar compounds in , where dihydrochloride salts enhanced solubility) . Piperazine-linked analogs (C1–C7) show lower intrinsic solubility but are often converted to salts for improved bioavailability . Ureido derivatives (4b–4d) have moderate solubility due to polar urea groups .
- Lipophilicity: The 4-aminophenethyl group may confer intermediate lipophilicity (logP ~2–3), compared to bromomethyl (logP ~2.5) or halogenated quinoline derivatives (logP ~3.5–4.5) .
Analytical Characterization
- NMR and MS : All analogs (e.g., C1–C7, 4b–4d) are characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), confirming substituent identity and purity .
Key Findings and Implications
Substituent Effects : Electron-donating groups (e.g., -OMe in C6) increase solubility but reduce metabolic stability, whereas halogens (Br, Cl in C2–C4) enhance lipophilicity and target affinity .
Salt Formation : Amine-containing analogs (e.g., ) benefit from salt formation to optimize pharmacokinetics .
Biological Relevance: The 4-aminophenethyl group’s dual hydrophilic/hydrophobic nature positions this compound as a versatile scaffold for multitarget drug design .
Biological Activity
Methyl 4-(4-aminophenethyl)benzoate, a compound belonging to the class of benzoates, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
This compound can be synthesized through various methods, often involving the reaction of 4-aminophenethylamine with methyl benzoate under suitable conditions. The synthetic route typically includes:
- Reagents : Methyl benzoate and 4-aminophenethylamine.
- Conditions : The reaction is usually performed in an organic solvent like THF or dichloromethane with a catalyst such as triethylamine or imidazole.
- Purification : The product is purified using column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the strain .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8-16 |
| Enterococcus faecalis | 32-64 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. It appears to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This effect may be linked to its ability to modulate the nuclear factor-kappa B (NF-κB) pathway, which is crucial in inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Antioxidant Activity : The compound may enhance the expression of antioxidant enzymes, thereby reducing oxidative damage.
- Cell Signaling Modulation : It influences key signaling pathways, including PI3K/Akt, which is vital for cell survival and proliferation .
Case Studies
- Prostate Cancer Research : In a study involving C4-2 prostate cancer cells, this compound exhibited cytotoxic effects by inducing apoptosis through the activation of caspases and modulation of the PI3K/Akt pathway .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective potential against amyloid-beta toxicity in neuronal cell lines, suggesting a role in mitigating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(4-aminophenethyl)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the benzoic acid derivative (4-(4-aminophenethyl)benzoic acid) is prepared through a coupling reaction between 4-aminophenethylamine and a suitably substituted benzoic acid precursor. Esterification of the carboxylic acid group with methanol is then performed using catalytic sulfuric acid under reflux, with molecular sieves to absorb water and drive the reaction to completion . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity. Optimization includes varying reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 acid:alcohol) to maximize yield (>85%) .
Q. How can single-crystal X-ray diffraction confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated solution in ethanol or DCM. Data collection is performed on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution uses SHELXT for phase determination, followed by refinement with SHELXL to model atomic positions and thermal parameters . The WinGX suite assists in data integration and validation, ensuring correct space group assignment and resolving disorder in flexible substituents (e.g., the aminophenethyl chain) . Hydrogen-bonding networks and π-π interactions are analyzed using Mercury software to understand packing behavior.
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts.
- Stability : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 4–12 weeks monitor degradation. Differential scanning calorimetry (DSC) detects polymorphic transitions, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds (>200°C) .
Advanced Research Questions
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism in solution) or crystal-packing effects. For example, NMR may show averaged signals for flexible groups, while SCXRD provides static snapshots. To address this:
- Perform variable-temperature NMR to identify coalescence points for conformational exchange.
- Compare DFT-calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in the crystal lattice that may stabilize specific conformations .
Q. How do computational methods like DFT complement experimental data in analyzing electronic properties?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These predict reactivity sites (e.g., nucleophilic amino groups) and non-covalent interaction (NCI) regions. IR and Raman spectra simulations validate experimental vibrational modes, particularly for the ester carbonyl (C=O, ~1700 cm) and aromatic C-H stretches .
Q. What in vitro assays are suitable for screening this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC determination via dose-response curves.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using H-labeled ligands.
- ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays predict metabolic fate and bioavailability .
Q. How do structural modifications at the aminophenethyl group influence reactivity and solid-state interactions?
- Methodological Answer : Systematic substitution (e.g., replacing -NH with -NO or -CF) alters electronic and steric profiles. SCXRD reveals how bulky substituents disrupt π-stacking, while hydrogen-bonding propensity is assessed via Cambridge Structural Database (CSD) surveys. Differential scanning calorimetry (DSC) identifies melting point trends correlated with substituent polarity. For example, electron-withdrawing groups reduce basicity of the amine, impacting salt formation and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
